molecular formula C21H25N3O3S B250067 N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide

N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide

Número de catálogo: B250067
Peso molecular: 399.5 g/mol
Clave InChI: CJYJLVOBSFHJOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.

Mecanismo De Acción

BTK is a cytoplasmic tyrosine kinase that plays a critical role in the activation of downstream signaling pathways in B cells. Upon binding of antigens to the B-cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have immunomodulatory effects in preclinical studies. This compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to Toll-like receptor (TLR) activation, suggesting a potential role in the treatment of autoimmune diseases. This compound has also been shown to enhance the function of regulatory T cells, which play a critical role in maintaining immune tolerance and preventing autoimmunity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, this compound has some limitations in terms of its solubility and stability, which may affect its formulation and storage. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not fully known.

Direcciones Futuras

There are several potential future directions for the development of N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide as a therapeutic agent. One direction is the combination of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy, to enhance its efficacy and overcome resistance. Another direction is the exploration of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or multiple myeloma. Finally, the immunomodulatory effects of this compound suggest a potential role in the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus.

Métodos De Síntesis

The synthesis of N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide involves several steps, starting from commercially available starting materials. The first step is the preparation of the key intermediate, 2-amino-5-nitrobenzamide, which is then converted to the target compound through a series of reactions involving thioamide formation, amide coupling, and tert-butyl protection. The overall yield of the synthesis is around 10%, and the purity of the final product is typically above 95%.

Aplicaciones Científicas De Investigación

N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, this compound has shown potent and selective inhibition of BTK activity, leading to inhibition of B-cell receptor signaling, cell cycle arrest, and induction of apoptosis in cancer cells. This compound has also demonstrated synergistic effects with other anti-cancer agents, such as venetoclax and rituximab, in both in vitro and in vivo models.

Propiedades

Fórmula molecular

C21H25N3O3S

Peso molecular

399.5 g/mol

Nombre IUPAC

N-tert-butyl-2-[(4-ethoxybenzoyl)carbamothioylamino]benzamide

InChI

InChI=1S/C21H25N3O3S/c1-5-27-15-12-10-14(11-13-15)18(25)23-20(28)22-17-9-7-6-8-16(17)19(26)24-21(2,3)4/h6-13H,5H2,1-4H3,(H,24,26)(H2,22,23,25,28)

Clave InChI

CJYJLVOBSFHJOZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC(C)(C)C

SMILES canónico

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.